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molecular formula C13H9NOS B8495017 3-phenyl-7H-thieno[2,3-b]pyridin-4-one

3-phenyl-7H-thieno[2,3-b]pyridin-4-one

Cat. No. B8495017
M. Wt: 227.28 g/mol
InChI Key: GETRYMBJQGMIRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08193215B2

Procedure details

Diphenyl ether (15 ml) was heated to reflux and 2,2-dimethyl-5-[(4-phenyl-thiophen-2-ylamino)-methylene]-[1,3]dioxane-4,6-dione (1.41 g, 4.29 mmol) was added in portions with evolution of gas. The reaction mixture was kept at reflux for a further 45 min, before cooling to room temperature. Trituration with diisopropyl ether and petroleum ether (40-60°) gave 3-phenyl-7H-thieno[2,3-b]pyridine-4-one. Yield=0.7 g, (72%).
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
2,2-dimethyl-5-[(4-phenyl-thiophen-2-ylamino)-methylene]-[1,3]dioxane-4,6-dione
Quantity
1.41 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([O:7][C:8]2[CH:13]=CC=C[CH:9]=2)[CH:6]=CC=C[CH:2]=1.CC1(C)O[C:19](=[O:21])[C:18](=[CH:22][NH:23][C:24]2[S:25][CH:26]=[C:27]([C:29]3[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=3)[CH:28]=2)C(=O)O1>>[CH:1]([O:7][CH:8]([CH3:13])[CH3:9])([CH3:6])[CH3:2].[C:29]1([C:27]2[C:28]3[C:19](=[O:21])[CH:18]=[CH:22][NH:23][C:24]=3[S:25][CH:26]=2)[CH:30]=[CH:31][CH:32]=[CH:33][CH:34]=1

Inputs

Step One
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
C1(=CC=CC=C1)OC1=CC=CC=C1
Step Three
Name
2,2-dimethyl-5-[(4-phenyl-thiophen-2-ylamino)-methylene]-[1,3]dioxane-4,6-dione
Quantity
1.41 g
Type
reactant
Smiles
CC1(OC(C(C(O1)=O)=CNC=1SC=C(C1)C1=CC=CC=C1)=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for a further 45 min
Duration
45 min

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)OC(C)C
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=CSC=2NC=CC(C21)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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